molecular formula C24H32Cl2N4O4S B5007545 ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride

ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride

Cat. No.: B5007545
M. Wt: 543.5 g/mol
InChI Key: RAUQLQOKGMEPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride” is a chemical compound with the molecular formula C24H30N4O4S . It is related to the class of compounds known as phenothiazines .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of ethacizine, a related compound, involves the amide formation between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride, followed by displacement of the remaining ω-halogen by diethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a phenothiazine ring, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and a nitrogen atom . The compound also contains a carbamate group and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Mechanism of Action

While the specific mechanism of action for this compound is not known, related compounds such as ethacizine, a class Ic antiarrhythmic agent, are used for the treatment of severe and/or refractory ventricular and supraventricular arrhythmias .

Future Directions

The future directions for research on this compound could include further investigation into its potential therapeutic uses, given the known uses of related compounds such as ethacizine . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

ethyl N-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S.2ClH/c1-2-32-24(31)25-18-7-8-22-20(17-18)28(19-5-3-4-6-21(19)33-22)23(30)9-10-26-11-13-27(14-12-26)15-16-29;;/h3-8,17,29H,2,9-16H2,1H3,(H,25,31);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQLQOKGMEPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.